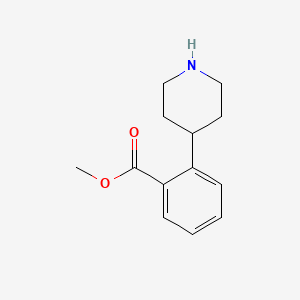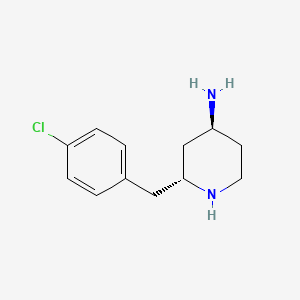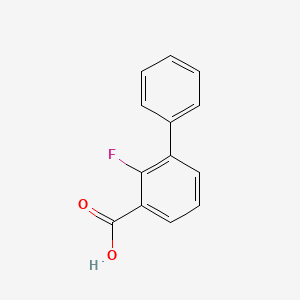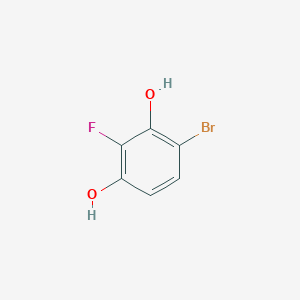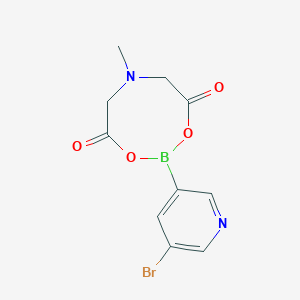
2-(5-Bromo-3-pyridyl)-6-methyl-1,3,6,2-dioxazaborocane-4,8-dione
Descripción general
Descripción
2-(5-Bromo-3-pyridyl)-6-methyl-1,3,6,2-dioxazaborocane-4,8-dione, also known as Bortezomib, is a boronic acid derivative that is used in the treatment of multiple myeloma, a type of blood cancer. It is a proteasome inhibitor that prevents the breakdown of proteins in cancer cells, leading to their death. Bortezomib was approved by the FDA in 2003 and has since become an important drug in the treatment of multiple myeloma.
Aplicaciones Científicas De Investigación
Pyridoxaboroles and Structural Properties
Pyridoxaboroles, a class of fused heterocyclic systems integrating pyridine and oxaborole rings, are synthesized from simple halopyridines. For instance, 6-butyl-2-(3'-bromo-4'-pyridyl)-(N-B)-1,3,6,2-dioxazaborocan, derived from 3-bromopyridine, was transformed into lithio derivatives through Br/Li exchange. These derivatives, when reacted with benzaldehydes or chlorodiphenylsilane, form pyridoxaboroles or pyridosiloxaboroles respectively. The structural attributes of these compounds, particularly the N-B dative bonds or H-bonded chains, are meticulously analyzed through crystallography and various computational methods, offering insights into the interaction dynamics and structural peculiarities of these molecules (Steciuk et al., 2015).
Polymer Chemistry and Material Properties
Boronated (Co)polystyrene - Flame Retardancy
Boronated styrenes are utilized as reactive flame retardants (FR) in polystyrene to diminish its flammability. Compounds like 4-vinylphenylboronic acid and 6-methyl-2-(4-vinylphenyl)-1,3,6,2-dioxazaborocane-4,8-dione are embedded into the polymer backbone, leading to homopolymers and copolymers with varying FR content. The polymers’ composition, thermal behavior, and flammability are analyzed, highlighting the potential of boronated compounds in enhancing material safety and performance (Wiącek et al., 2015).
Crystal Structure and Bonding Characteristics
Structural Analysis of N-methyldioxazaborocane
The crystal structure of N-methyldioxazaborocane, a compound closely related to 2-(5-Bromo-3-pyridyl)-6-methyl-1,3,6,2-dioxazaborocane-4,8-dione, reveals insightful details about the bond lengths and structural asymmetry, particularly around the B atom and the pyridine C atom. This analysis is crucial in understanding the molecular geometry and interaction patterns within such molecules (Sopková-de Oliveira Santos et al., 2004).
Propiedades
IUPAC Name |
2-(5-bromopyridin-3-yl)-6-methyl-1,3,6,2-dioxazaborocane-4,8-dione | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10BBrN2O4/c1-14-5-9(15)17-11(18-10(16)6-14)7-2-8(12)4-13-3-7/h2-4H,5-6H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FOQMNVIOCZKEGI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(=O)CN(CC(=O)O1)C)C2=CC(=CN=C2)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10BBrN2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.91 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(5-Bromo-3-pyridyl)-6-methyl-1,3,6,2-dioxazaborocane-4,8-dione | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



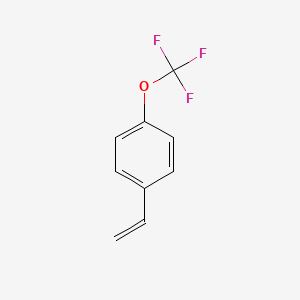
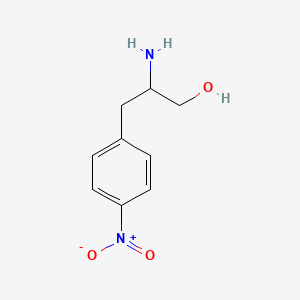




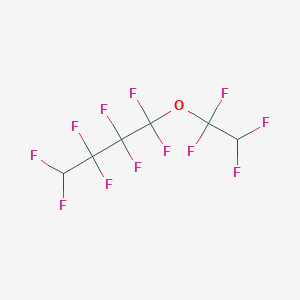
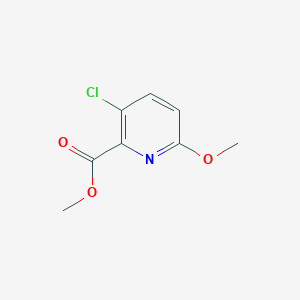
![Methyl (1S,2R,3R,4R,6S)-5-Oxotricyclo[2.2.1.02,6]heptane-3-carboxylate](/img/structure/B3040235.png)

